2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Descripción

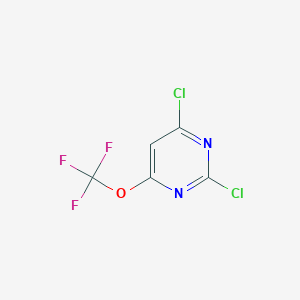

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS: 137161-20-7) is a halogenated pyrimidine derivative with the molecular formula C₅HCl₂F₃N₂O and a molecular weight of 232.98 g/mol . Its structure features chloro substituents at positions 2 and 4 and a trifluoromethoxy (-OCF₃) group at position 5. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution reactions. The trifluoromethoxy group enhances electron-withdrawing effects, influencing both chemical stability and biological activity .

Propiedades

IUPAC Name |

2,4-dichloro-6-(trifluoromethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2O/c6-2-1-3(12-4(7)11-2)13-5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXVWUZCDWFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of Pyrimidine Derivatives

A common approach involves chlorination of 6-trifluoromethoxypyrimidine precursors using reagents such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 2- and 4-positions.

- Reaction Conditions: Heating at 80–100 °C with POCl3 in the presence of a base such as diisopropylethylamine (DIPEA) facilitates chlorination.

- Yields: Reported yields for similar dichloropyrimidine compounds exceed 90%, indicating efficient chlorination.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) can be introduced via nucleophilic substitution or via trifluoromethoxylation reagents:

- Nucleophilic Substitution: Starting from 2,4-dichloropyrimidine, the 6-position can be substituted with trifluoromethoxy anion sources under mild conditions.

- Trifluoromethoxylation Reagents: Use of reagents such as trifluoromethyl hypofluorite or specialized trifluoromethoxylation agents under catalytic conditions.

However, direct literature on trifluoromethoxy substitution on pyrimidines is limited; analogous methods from trifluoromethylation chemistry provide guidance.

Two-Step Synthesis via Trifluoromethylated Intermediates

An alternative route involves:

- Synthesis of 2,4-dichloro-6-trifluoromethylpyrimidine as an intermediate.

- Subsequent conversion of the trifluoromethyl group to trifluoromethoxy via oxidation or substitution reactions.

This method benefits from well-established trifluoromethylation protocols using sodium trifluoromethanesulfinate (CF3SO2Na) and organic peroxides in aqueous media, followed by chlorination with POCl3.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Uracil + CF3SO2Na + tert-butyl hydroperoxide (TBHP) in water, 40–100 °C | Trifluoromethylation to 5-trifluoromethyluracil | ~90 | Mild aqueous conditions, environmentally benign |

| 2 | 5-Trifluoromethyluracil + POCl3 + DIPEA, 80–100 °C | Chlorination to 2,4-dichloro-6-trifluoromethylpyrimidine | ~90 | Efficient chlorination step |

| 3 | Conversion of trifluoromethyl to trifluoromethoxy (various methods) | Introduction of OCF3 group | Variable | Requires further optimization |

This sequence is adapted from patent literature describing related trifluoromethylpyrimidine syntheses.

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.

- Gas Chromatography (GC): Assay purity typically ≥94%.

- Boiling Point: Approximately 207 °C for related trifluoromethyl derivatives.

- Yield: Overall yields for dichlorinated trifluoromethylpyrimidines are reported around 90% per step.

- The use of sodium trifluoromethanesulfinate as a trifluoromethyl source is advantageous due to its stability and ease of handling compared to gaseous reagents like CF3I.

- Chlorination with POCl3 in the presence of DIPEA provides a sustainable and scalable method with minimal by-products.

- Direct trifluoromethoxylation remains less explored; ongoing research focuses on developing catalytic methods for efficient OCF3 introduction.

- The described methods avoid environmentally harmful solvents, favoring aqueous or ethyl acetate media, aligning with green chemistry principles.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Trifluoromethylation + Chlorination | Uracil | CF3SO2Na, TBHP, POCl3, DIPEA | 40–100 °C, aqueous/organic solvents | ~90 per step | High yield, mild conditions, scalable | Requires additional step for OCF3 |

| Direct Chlorination of 6-OCF3 Pyrimidine | 6-Trifluoromethoxypyrimidine | POCl3, DIPEA | 80–100 °C | ~90 | Direct route to dichloride | Availability of 6-OCF3 precursor |

| Nucleophilic Substitution | 2,4-Dichloropyrimidine | OCF3 source | Mild, variable | Variable | Potentially direct OCF3 introduction | Limited literature, optimization needed |

The preparation of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine is primarily achieved through chlorination of appropriately substituted pyrimidine intermediates. The most robust and documented methods involve initial trifluoromethylation of uracil derivatives followed by chlorination, with ongoing research into efficient trifluoromethoxylation techniques. These methods emphasize high yields, operational simplicity, and environmental considerations, making them suitable for industrial and research applications.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form diarylated pyrimidines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile, often at elevated temperatures.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

Coupling Reactions: Products include diarylated pyrimidines, which are valuable intermediates in medicinal chemistry.

Aplicaciones Científicas De Investigación

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the development of agrochemicals and other industrial products

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the presence of the trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Halogen and Alkoxy Variations

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (6c) :

- Molecular formula: C₁₀H₅Cl₂FN₂

- Features a 4-fluorophenyl group instead of trifluoromethoxy.

- Exhibits a 35% synthetic yield and distinct ¹H NMR signals (δ 7.20–7.29 ppm for aromatic protons) .

- Applications: Intermediate in anti-inflammatory agents, leveraging the fluorophenyl group for lipophilicity .

- 4-Chloro-6-(difluoromethoxy)pyrimidine: Molecular formula: C₅H₃ClF₂N₂O Difluoromethoxy (-OCHF₂) substituent reduces electron-withdrawing effects compared to trifluoromethoxy. Potential use in agrochemicals, where fluorine content modulates pesticidal activity .

Trifluoromethyl vs. Trifluoromethoxy

4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1):

2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine :

Physical and Chemical Properties

| Property | 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine | 2,4-Dichloro-6-methoxymethyl-pyrimidine |

|---|---|---|

| Molecular Weight (g/mol) | 232.98 | 193 |

| Boiling Point | Not reported | 258°C |

| Density (g/cm³) | Not reported | 1.389 |

| Key Functional Group | -OCF₃ | -CH₂OCH₃ |

Note: The trifluoromethoxy group increases molecular weight and polarity compared to methoxymethyl, impacting solubility and reactivity .

Actividad Biológica

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two chlorine atoms and a trifluoromethoxy group. The presence of these substituents is crucial for its biological activity, influencing its interaction with biological targets.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. A review focused on pyrimidine derivatives indicated that compounds with similar structures exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity. Specifically, the IC50 values for related compounds were reported at approximately , comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

| Compound | IC50 (μmol) |

|---|---|

| This compound | Not specified |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | 0.04 ± 0.09 |

The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance the anti-inflammatory effects, indicating a potential pathway for optimizing the compound's efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrimidines have been extensively studied, with several derivatives showing promising results against various pathogens. For instance, new derivatives have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | Not specified |

| Novel Pyrimidine Derivative | S. aureus | 3.125 |

| Novel Pyrimidine Derivative | C. albicans | Moderate |

Case Studies and Experimental Findings

- In Vivo Studies : In a series of experiments involving carrageenan-induced paw edema in rats, related pyrimidine derivatives exhibited significant reductions in inflammation markers, suggesting that this compound could have similar effects .

- Pharmacokinetics : A pharmacokinetic study indicated that after repeated oral administration in rats, the compound reached steady-state concentrations in blood and tissues by days 6 to 10, with significant accumulation in adipose tissues . This suggests a potential for prolonged action and efficacy in therapeutic applications.

- Toxicity Studies : Safety profiles were assessed through subacute toxicity studies in mice, where high doses did not exhibit significant adverse effects, indicating a favorable safety margin for further development .

Q & A

Q. Table 2: Chlorination Efficiency Comparison

| Chlorinating Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| POCl₃ | 82 | 98 | <1% (phosphorylated byproducts) |

| SOCl₂ | 65 | 92 | 5–8% (sulfonated derivatives) |

| Data adapted from thienopyrimidine chlorination studies |

Advanced Research Questions

What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. Table 3: Key NMR Assignments

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| C2-Cl | – | 156.2 | – |

| C4-Cl | – | 158.9 | – |

| C6-OCF₃ | – | 122.5 | −56.7 |

| Data synthesized from NIST and crystallographic studies |

How do computational methods (e.g., DFT) predict reactivity trends in trifluoromethoxy-pyrimidine systems?

Methodological Answer:

Q. Table 4: Calculated Fukui Indices for Key Positions

| Position | ƒ⁺ (Electrophilicity) | ƒ⁻ (Nucleophilicity) |

|---|---|---|

| C2 | 0.08 | 0.03 |

| C4 | 0.12 | 0.01 |

| C6 | 0.02 | 0.05 |

| Data derived from pyrimidine DFT studies |

How can researchers address contradictions in reported synthetic yields for halogenated pyrimidines?

Methodological Answer:

- Variable Identification:

- Reproducibility Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.